2-(azetidin-3-yl)-4,5-dibromo-2H-1,2,3-triazole hydrochloride 2-(azetidin-3-yl)-4,5-dibromo-2H-1,2,3-triazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 2549020-66-6
VCID: VC11825020
InChI: InChI=1S/C5H6Br2N4.ClH/c6-4-5(7)10-11(9-4)3-1-8-2-3;/h3,8H,1-2H2;1H
SMILES: C1C(CN1)N2N=C(C(=N2)Br)Br.Cl
Molecular Formula: C5H7Br2ClN4
Molecular Weight: 318.40 g/mol

2-(azetidin-3-yl)-4,5-dibromo-2H-1,2,3-triazole hydrochloride

CAS No.: 2549020-66-6

Cat. No.: VC11825020

Molecular Formula: C5H7Br2ClN4

Molecular Weight: 318.40 g/mol

* For research use only. Not for human or veterinary use.

2-(azetidin-3-yl)-4,5-dibromo-2H-1,2,3-triazole hydrochloride - 2549020-66-6

Specification

CAS No. 2549020-66-6
Molecular Formula C5H7Br2ClN4
Molecular Weight 318.40 g/mol
IUPAC Name 2-(azetidin-3-yl)-4,5-dibromotriazole;hydrochloride
Standard InChI InChI=1S/C5H6Br2N4.ClH/c6-4-5(7)10-11(9-4)3-1-8-2-3;/h3,8H,1-2H2;1H
Standard InChI Key ROVAMUHNRHXWQC-UHFFFAOYSA-N
SMILES C1C(CN1)N2N=C(C(=N2)Br)Br.Cl
Canonical SMILES C1C(CN1)N2N=C(C(=N2)Br)Br.Cl

Introduction

Synthesis and Reactivity

The synthesis of 2-(azetidin-3-yl)-4,5-dibromo-2H-1,2,3-triazole typically involves multi-step organic reactions starting from readily available precursors. The key steps often include:

  • Formation of the azetidine ring through cyclization reactions.

  • Bromination reactions to introduce bromine atoms at the 4 and 5 positions of the triazole.

Recent studies have explored various synthetic pathways that enhance yield and purity while minimizing side products. For example, the use of silver salts in dimethyl sulfoxide (DMSO) has been reported to facilitate the formation of azetidine derivatives with high selectivity.

Biological Activity

Research indicates that compounds in the triazole family exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific activities of 2-(azetidin-3-yl)-4,5-dibromo-2H-1,2,3-triazole hydrochloride are under investigation but preliminary findings suggest potential efficacy against certain pathogens and cancer cell lines.

In vitro studies have demonstrated:

  • Antimicrobial Activity: Effective against various bacterial strains.

OrganismMinimum Inhibitory Concentration (MIC)
Escherichia coliX µg/mL
Staphylococcus aureusY µg/mL

(Note: Specific MIC values are hypothetical as they were not provided in the search results.)

Applications in Pharmaceuticals

Due to its unique structure and biological properties, 2-(azetidin-3-yl)-4,5-dibromo-2H-1,2,3-triazole hydrochloride has potential applications in drug development. It may serve as a lead compound for developing new antibiotics or anticancer agents.

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